1-(2,2-Dimethylpropanoyl)indolin-6-amine
Overview
Description
1-(2,2-Dimethylpropanoyl)indolin-6-amine is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is also known by its IUPAC name, 1-(6-aminoindolin-1-yl)-2,2-dimethylpropan-1-one . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Biochemical Analysis
Biochemical Properties
1-(2,2-Dimethylpropanoyl)indolin-6-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, forming stable complexes that can influence the activity of these biomolecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it can affect the overall metabolic balance within cells, impacting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropanoyl)indolin-6-amine typically involves the reaction of indoline derivatives with 2,2-dimethylpropanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)indolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)indolin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, influencing biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,2-Dimethylpropanoyl)indolin-6-amine can be compared with other indole derivatives such as:
1-(2,2-Dimethylpropanoyl)indole: Similar in structure but lacks the amino group at the 6-position.
1-(2,2-Dimethylpropanoyl)indolin-5-amine: Similar but with the amino group at the 5-position.
1-(2,2-Dimethylpropanoyl)indolin-7-amine: Similar but with the amino group at the 7-position.
These compounds share similar chemical properties but differ in their biological activities and applications due to the position of the amino group.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVETWNWHUFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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